4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine
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Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, a furan ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, where the furan ring is introduced to the existing molecular framework.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce sulfonyl-reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for biochemical studies.
Medicine
In medicinal chemistry, 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or altering their function. The molecular targets might include kinases, receptors, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine
- 4-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine
- 4-((4-methylphenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine
Uniqueness
The uniqueness of 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine lies in the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIODLYLIPZJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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